Magnesium naphthenate

Übersicht

Beschreibung

Magnesium naphthenate is a Magnesium source that is soluble in organic solvents . It is commonly used in various catalysts and catalytic reagents for organic synthesis . It is an organic salt formed when naphthenic acids occurring naturally in crude oil react with magnesium ions .

Synthesis Analysis

The formation of metal naphthenates, including magnesium naphthenate, occurs when naphthenic acids present in crude oil react with metal ions in the formation of water to produce organic salts . The conventional method for the inhibition of metal naphthenates relies on suppressing the deprotonation of naphthenic acids by common ion effect .Chemical Reactions Analysis

Magnesium naphthenate is formed through a process where naphthenic acids occurring naturally in crude oil react with magnesium ions in the formation of water to produce organic salts . The rupture of the interfacial film promotes further reactions at the interface if metal cations are present, shifting the equilibrium position towards the formation of more metal naphthenate .Wissenschaftliche Forschungsanwendungen

Oilfield Metal Naphthenate Formation and Mitigation

- Application Summary: Magnesium naphthenate plays a crucial role in the formation of metal naphthenates in oilfields. These organic salts are formed at the oil-water interface during separation processes and can cause serious flow assurance problems .

- Methods of Application: The conventional method for the inhibition of metal naphthenates relies on suppressing the deprotonation of naphthenic acids by common ion effect . However, this method exacerbates internal corrosion problems in topside facilities. The current industry focus is on the development of effective surface active agents for inhibition of naphthenates .

- Results or Outcomes: The formation of metal naphthenates is deleterious to the performance and integrity of process facilities for the separation of hydrocarbons from produced water in the oilfield . Manual removal of these deposits is difficult and expensive, making inhibition the best operational option .

Supercapacitor Materials

- Application Summary: Magnesium naphthalene diimide complexes have been synthesized and studied for their potential as supercapacitor materials .

- Methods of Application: These complexes were synthesized hydrothermally using naphthalene diimide (NDI) ligands . Their electrochemical properties were determined using cyclic voltammetry (CV) and galvanostatic charge–discharge (GCD) analysis .

- Results or Outcomes: The capacitances of the complexes were gravimetric 214 Fg −1, 141 Fg −1, and 127 Fg −1 at 1 Ag −1, respectively, with a voltage window of −2.5 to 1.0 V and outstanding stability up to 6000 cycles with retentions of around 80%, 78%, and 77%, respectively . A symmetric device of complex 1 exhibited a high specific capacitance of 102 Fg −1 at 0.5 Ag −1 and an excellent energy density of 28 Whkg −1 .

Anti-fouling Agent

- Application Summary: Magnesium naphthenate is used as an anti-fouling agent in ship bottom paints . It helps prevent the accumulation of marine organisms such as barnacles and algae on the hull, which can reduce the ship’s speed and increase fuel consumption .

- Methods of Application: The compound is mixed into the paint, which is then applied to the ship’s hull . It slowly leaches out into the water, creating an environment that is inhospitable to marine organisms .

- Results or Outcomes: The use of magnesium naphthenate in anti-fouling paints can significantly improve a ship’s performance and reduce its environmental impact by reducing fuel consumption and emissions .

Catalyst in Organic Synthesis

- Application Summary: Magnesium naphthenate is commonly used in various catalysts and catalytic reagents for organic synthesis .

- Methods of Application: The compound is used as a catalyst in various organic reactions, including polymerization, oxidation, and reduction reactions .

- Results or Outcomes: The use of magnesium naphthenate as a catalyst can increase the efficiency of these reactions, leading to higher yields and purer products .

Inhibitor for Unsaturated Polyesters

- Application Summary: Magnesium naphthenate is used as an inhibitor for unsaturated polyesters to lengthen the canned time .

- Methods of Application: The compound is added to the polyester mix during the manufacturing process to slow down the polymerization rate .

- Results or Outcomes: The use of magnesium naphthenate can significantly extend the shelf life of unsaturated polyester resins, making them more practical for industrial use .

Waterproofing Agent for Cables

- Application Summary: Magnesium naphthenate is used as a waterproofing agent for submarine cables and general cables .

- Methods of Application: The compound is applied to the cable during the manufacturing process to create a waterproof barrier .

- Results or Outcomes: The use of magnesium naphthenate can significantly improve the performance and lifespan of cables by protecting them from water damage .

Safety And Hazards

Zukünftige Richtungen

The current industry focus is on the development of effective surface active agents for inhibition of naphthenates . There are a plethora of chemical compounds with naphthenate inhibition potential such as sulphonates, phosphate esters, aminated phosphonates, and sulphosuccinates, but compatibility issues make the choice of inhibitor a complicated process .

Eigenschaften

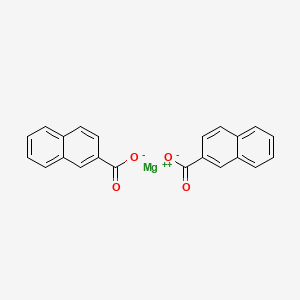

IUPAC Name |

magnesium;naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Mg/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUAIAKLWWIPTC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium naphthenate | |

CAS RN |

68424-71-5 | |

| Record name | Magnesium naphthenates | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, magnesium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NAPHTHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J817S53SLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)